Lys006
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-amino-4-[5-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenyl]tetrazol-2-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN6O3/c17-10-5-13(18)16(20-7-10)27-12-3-1-9(2-4-12)15-21-23-24(22-15)8-11(19)6-14(25)26/h1-5,7,11H,6,8,19H2,(H,25,26)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGMEJVULDALSH-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC(CC(=O)O)N)OC3=C(C=C(C=N3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN(N=N2)C[C@H](CC(=O)O)N)OC3=C(C=C(C=N3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799681-85-8 | |
| Record name | LYS-006 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1799681858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LYS-006 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59CF90960T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Architecture and Enzymatic Mechanisms of Leukotriene A4 Hydrolase
Structural Characterization of LTA4H: Insights into Active Site Geometry and Ligand Binding.
Zinc Coordination Sphere and Catalytic Residues (HEXXH-(X)18-E Motif)
LTA4H is a zinc metalloenzyme, and its catalytic activities are dependent on a catalytic zinc ion located within the active site. uchile.clpnas.orgpnas.org This zinc ion is bound within a signature motif characteristic of M1 metallopeptidases: HEXXH-(X)18-E. pnas.orgplos.orgacs.orgnih.gov In LTA4H, the residues His295, His299, and Glu318 are the zinc-binding ligands. pnas.orgpnas.orgmdpi.comresearchgate.net Glu296 functions as a general base catalyst for peptide hydrolysis in the aminopeptidase (B13392206) activity. pnas.orgebi.ac.uk The zinc ion acts as a Lewis acid, coordinating with the epoxide oxygen of LTA4, thereby activating it for nucleophilic attack by a water molecule during the epoxide hydrolase reaction. ontosight.ai
Table 1: Key Zinc-Coordinating and Catalytic Residues in Human LTA4H
| Residue | Position | Role |
| His | 295 | Zinc-binding ligand |
| His | 299 | Zinc-binding ligand |
| Glu | 318 | Zinc-binding ligand |
| Glu | 296 | General base catalyst (aminopeptidase) |
| Glu | 271 | Involved in activating catalytic water |
| Tyr | 383 | Coordinates epoxide oxygen (epoxide hydrolase) |
| Asp | 375 | Required for nucleophilic attack on LTA4 |
| Arg | 563 | Carboxylate recognition site |
| Lys | 565 | Carboxylate recognition site (peptides) |
Note: Residue numbering may vary slightly between sources, but these are commonly cited positions.
Conformational Dynamics of the Active Site Pocket and Substrate Recognition
The active site cavity exhibits conformational dynamics that are important for substrate recognition and catalysis. The interface of the N-terminal, catalytic, and C-terminal domains forms the active site cavity. pnas.org The cavity has regions with differing polarity; the opening and wider parts are highly polar, while the tunnel extending deeper is more hydrophobic. pnas.org LTA4 is believed to bind with its ω-end at the end of the hydrophobic tunnel. pnas.orgpnas.org The entrance of LTA4 into the active site is a dynamic process involving the rearrangement of the three moving domains to ensure fast and efficient alignment and processing of the substrate. pnas.orgnih.gov One dynamic domain movement widens the active site entrance, while another acts like a lid, controlling access to the hydrophobic tunnel that accommodates the aliphatic tail of LTA4. pnas.orgnih.gov
For peptide substrates like Pro-Gly-Pro (PGP), the binding mode involves the substrate analog aligning in the active site cavity, anchored by residues such as Glu271 and Arg563. pnas.org Glu271 is an N-terminal recognition site for peptide substrates, while Arg563 and Lys565 are recognized as carboxylate recognition sites for both lipid and peptide substrates. uchile.clplos.orgplos.org These interactions help position the substrate for cleavage. plos.org
Dual Catalytic Activities and Their Physiological Substrates
LTA4H is characterized by its unique ability to perform two distinct enzymatic reactions: epoxide hydrolysis and aminopeptidase activity. plos.orgacs.orgnih.gov These activities are exerted via distinct but overlapping active sites and depend on the catalytic zinc. pnas.org
Epoxide Hydrolase Activity: Catalysis of Leukotriene B4 (LTB4) Biosynthesis from LTA4
As an epoxide hydrolase, LTA4H catalyzes the committed and final rate-limiting step in the biosynthesis of the potent chemotactic agent Leukotriene B4 (LTB4). uchile.clresearchgate.netpnas.orgmdpi.comrndsystems.com This reaction involves the conversion of the unstable epoxide intermediate Leukotriene A4 (LTA4) into LTB4. wikipedia.orgpnas.orgmdpi.comrndsystems.com The mechanism involves the enzymatic cleavage of the epoxide ring of LTA4. ontosight.ai The catalytic zinc ion acts as a Lewis acid, coordinating with the epoxide oxygen and activating the epoxide for nucleophilic attack by a water molecule. ontosight.ai Residues such as Tyr383 coordinate the epoxide oxygen, and a catalytic water molecule, polarized by Zn2+ and Glu271, donates a proton to promote the acid-induced opening of the epoxide ring. pnas.org This process, along with rearrangement of the conjugated triene system, leads to the formation of LTB4. pnas.org
Table 2: Epoxide Hydrolase Catalysis
| Substrate | Product | Key Catalytic Components |
| Leukotriene A4 (LTA4) | Leukotriene B4 (LTB4) | Zn2+, Tyr383, Glu271, Asp375, Catalytic Water(s) ontosight.aipnas.org |
LTB4 is a crucial lipid mediator in the innate immune response and a potent inducer of neutrophil, macrophage, and T lymphocyte chemotaxis. researchgate.netpnas.orgresearchgate.net
Aminopeptidase Activity: Degradation of Pro-Gly-Pro (PGP) and Other N-terminal Arginine-containing Tripeptides
In addition to its epoxide hydrolase activity, LTA4H also functions as an aminopeptidase. uchile.clpnas.orgplos.orgacs.org This activity involves the hydrolysis of peptide bonds from the N-terminus of peptide substrates. researchgate.netnih.gov A physiologically significant endogenous substrate for the aminopeptidase activity is the chemotactic tripeptide Pro-Gly-Pro (PGP). uchile.clresearchgate.netpnas.orgnih.gov LTA4H cleaves and inactivates PGP, suggesting a role in the resolution phase of inflammation by degrading this neutrophil chemoattractant. researchgate.netmpg.depnas.orgnih.gov
LTA4H exhibits high affinity for N-terminal arginines of various synthetic tripeptides. pnas.orgnih.govuniprot.org While PGP is a known endogenous substrate, the enzyme shows preference for arginyl di- and tripeptides. plos.org Studies using libraries of amino acid substrates have shown that while arginine is the best recognized proteinogenic amino acid, some unnatural amino acids can be cleaved at significantly higher rates. nih.gov The selectivity for N-terminal arginine is partly explained by a narrow S1 pocket capped with Asp375, which can form hydrogen bonds with water molecules and the guanidine (B92328) group of arginine. nih.gov The aminopeptidase activity is also reported to be enhanced by monovalent anions. rndsystems.com
Table 3: Aminopeptidase Substrates
| Substrate Type | Examples | Cleavage Site |
| Endogenous Tripeptide | Pro-Gly-Pro (PGP) | N-terminus |
| N-terminal Arginine-containing Tripeptides | Various synthetic tripeptides with N-terminal Arg | N-terminus |
| Other N-terminal amino acid-containing peptides | (Preference for Arg, but others recognized) | N-terminus |
Genetic Determinants and Transcriptional Regulation of LTA4H Expression
The gene encoding Leukotriene A4 Hydrolase is designated LTA4H. rndsystems.com In humans, the LTA4H gene is located on chromosome 12 at band 12q23.1. genecards.org The gene spans approximately 42 kilobases and is oriented on the minus strand. genecards.org
While the search results provided limited specific details on the transcriptional regulation of the LTA4H gene, it is known that LTA4H expression occurs in various mammalian cells and tissues, with particularly high expression in myeloid cells like neutrophils. uchile.clmpg.de The expression and activity of LTA4H are critical in defining inflammatory responses. mpg.de Genetic variations, such as single nucleotide polymorphisms (SNPs) spanning the LTA4H gene, have been correlated with increased risk of inflammatory conditions like asthma and allergy susceptibility, as well as cardiovascular disease. acs.orgproteopedia.org This suggests that genetic determinants influence LTA4H expression or function, impacting disease susceptibility.
Table 4: LTA4H Gene Information
| Feature | Detail |
| Gene Symbol | LTA4H |
| Chromosomal Location (Human) | 12q23.1 genecards.org |
| Size (Human) | ~42 kb genecards.org |
| Orientation | Minus strand genecards.org |
| Protein Size | 611 amino acids (human mature chain) rndsystems.com |
Further research is needed to fully elucidate the complex transcriptional regulatory networks that control LTA4H gene expression in different cell types and in response to various stimuli.
Single Nucleotide Polymorphisms (SNPs) Influencing LTA4H Expression and Enzymatic Activity.
Single nucleotide polymorphisms (SNPs) within or near the LTA4H gene can significantly impact its expression levels and enzymatic activity. Studies have explored the association of LTA4H SNPs with various inflammatory conditions. For instance, certain SNPs in the promoter region of LTA4H have been linked to the regulation of its expression.
Research utilizing luciferase reporter gene analysis and quantitative trait locus analysis has demonstrated that SNPs in the putative promoter region of LTA4H can regulate its expression in both cell-based systems and human peripheral blood samples. Specific SNPs located upstream of the previously reported promoter region have shown strong associations with LTA4H expression in vivo. For example, the SNP rs17025122 and rs7971150 have been associated with LTA4H expression levels. Another SNP, rs17525495, located near the promoter region, has been reported to regulate LTA4H expression, with the CC genotype associated with lower enzyme concentrations and the TT genotype with higher concentrations and activity. The rs2660845 SNP, found in the 5'UTR regulatory region, has also been associated with LTA4H expression, with the AA genotype potentially leading to lower expression. These findings highlight the role of genetic variations in influencing LTA4H levels and activity, which in turn can affect the production of LTB4 and contribute to inflammatory responses.
Transcriptional Control Elements within the LTA4H Promoter Region.
The transcriptional regulation of the LTA4H gene is mediated by specific control elements located within its promoter region. The LTA4H promoter is larger than initially reported, with regulatory regions located upstream that influence its transcription.
Studies investigating the LTA4H promoter have identified transcriptional regulatory elements that confer basal activity. Deletion analysis of the promoter region has revealed positive cis-regulatory elements crucial for LTA4H expression in certain cell types. For example, a positive cis-regulatory element active in primary effusion lymphoma (PEL) cells was identified in the promoter proximal region between -76 and -40 bp. The formation of specific DNA-protein complexes in this region has been confirmed, indicating the binding of transcription factors that regulate LTA4H expression. Analysis of the LTA4H gene promoter has also identified potential transcription factor binding sites, including those for AML1a, COUP, COUP-TF, HFH-1, HOXA3, and Nkx3-1. pnas.org These transcriptional control elements and the binding of specific transcription factors play a critical role in determining the level of LTA4H gene expression and, consequently, the amount of LTA4H protein available to catalyze the formation of LTB4 and degrade PGP.
Non-Canonical Functions of LTA4H: RNA-Binding Properties and Implications for Alternative Splicing Regulation.
Beyond its well-established enzymatic activities in lipid mediator metabolism and peptide degradation, recent research has uncovered non-canonical functions of LTA4H, particularly its ability to bind RNA and influence alternative splicing. medchemexpress.commedchemexpress.com
Studies have shown that LTA4H extensively associates with messenger RNAs (mRNAs) and long non-coding RNAs (lncRNAs). medchemexpress.commedchemexpress.com Improved RNA immunoprecipitation and sequencing (iRIP-Seq) experiments have demonstrated that LTA4H binds to RNAs, with enriched binding observed in specific intron and coding sequence (CDS) regions of target genes. medchemexpress.com The frequency of motifs known to interact with RNA-binding proteins, such as the AAGG motif, has been found to be high in LTA4H binding peaks. medchemexpress.com
The genes whose RNAs are bound by LTA4H are significantly enriched in pathways related to the mitotic cell cycle, DNA repair, RNA splicing, and RNA metabolism. medchemexpress.com This suggests that LTA4H may play a role in regulating these fundamental cellular processes through its interaction with RNA. Specifically, the binding of LTA4H to mRNAs of carcinogenesis-associated genes and lncRNAs indicates a potential involvement in tumor-related alternative splicing regulatory functions. medchemexpress.com
Pharmacological Modalities of Lta4h in 1: Mechanism of Enzyme Inhibition
Potency and Selectivity of LTA4H-IN-1 Against LTA4H Enzyme Activities.
LTA4H-IN-1 has been identified as a potent inhibitor of LTA4H. medchemexpress.commedchemexpress.com The enzyme's bifunctional nature, with both epoxide hydrolase and aminopeptidase (B13392206) activities, presents an opportunity for selective inhibition. mdpi.comnih.govebi.ac.uk
The potency of LTA4H-IN-1 against the epoxide hydrolase activity of LTA4H is typically measured by its half maximal inhibitory concentration (IC50). A low IC50 value indicates that a low concentration of the inhibitor is required to inhibit 50% of the enzyme's activity. LTA4H-IN-1 has been reported to have a very low IC50 value for inhibiting LTA4H epoxide hydrolase activity. One source indicates an IC50 of 2 nM. medchemexpress.commedchemexpress.com This suggests that LTA4H-IN-1 is a highly potent inhibitor of the conversion of LTA4 to LTB4.
Other inhibitors of LTA4H have shown varying potencies. For instance, ARM1, another LTA4H inhibitor, has a reported IC50 of approximately 0.5 µM in human neutrophils and a Ki of 2.3 µM for purified LTA4H epoxide hydrolase activity. rcsb.orgnih.govpnas.org Chalcogen-containing inhibitors like ARM1, TTSe, and TTO showed IC50 values around 0.6-0.8 µM on LTA4H activity. mdpi.com
Below is a table summarizing some reported IC50 values for LTA4H inhibitors against epoxide hydrolase activity:
| Compound | Target/Assay | IC50 (nM) | Citation |
| LTA4H-IN-1 | LTA4H hydrolase | 2 | medchemexpress.commedchemexpress.com |
| ARM1 | Human neutrophils (LTB4 production) | ~500 | rcsb.orgnih.gov |
| ARM1 | Purified LTA4H (Ki) | 2300 | rcsb.orgpnas.org |
| ARM1 | LTA4H activity | 600 | mdpi.com |
| TTSe | LTA4H activity | 800 | mdpi.com |
| TTO | LTA4H activity | 800 | mdpi.com |
| LTA4H-IN-5 | LTA4H hydrolase | 16.93 | medchemexpress.com |
| LTA4H-IN-3 | LTA4H | 28 | medchemexpress.com |
| LTA4H-IN-2 | LTA4H | <3 | medchemexpress.com |
| JNJ-26993135 | Recombinant human LTA4H | ~10 | psu.edu |
LTA4H possesses both epoxide hydrolase and aminopeptidase activities, which are carried out via distinct but overlapping active sites. nih.govebi.ac.uk While inhibiting the epoxide hydrolase activity is desirable to reduce pro-inflammatory LTB4, the aminopeptidase activity, particularly its role in cleaving PGP, may have anti-inflammatory implications. mdpi.comnih.govresearchgate.net This presents a strategy for developing selective inhibitors that spare the aminopeptidase activity while blocking LTB4 production.
Some LTA4H inhibitors, such as ARM1, have demonstrated selectivity for the epoxide hydrolase activity, showing much reduced potency against the aminopeptidase activity. mdpi.comrcsb.orgnih.govsigmaaldrich.com For example, ARM1 did not significantly affect PGP hydrolysis at concentrations 50- to 100-fold higher than its IC50 for LTB4 synthesis inhibition. rcsb.orgnih.gov This suggests that ARM1 can selectively block LTB4 formation without significantly impacting the peptidolytic cleavage of PGP. mdpi.com
However, other inhibitors have been developed that inhibit both activities. researchgate.netpsu.edu The ability to differentially modulate these two activities is an important consideration in the design of LTA4H inhibitors, aiming to maximize anti-inflammatory benefits while potentially preserving or enhancing beneficial aminopeptidase functions. researchgate.netnih.gov Recent research also indicates that the modulation of aminopeptidase activity can be substrate-dependent. rcsb.orgnih.gov
Molecular Basis of LTA4H-IN-1 Binding: Ligand-Target Interaction Analysis within the Active Site.
LTA4H is a zinc-containing enzyme, and its catalytic activities depend on a zinc ion within the active site. nih.govebi.ac.uk The active site features a wide section containing the catalytic zinc and a narrow, L-shaped hydrophobic tunnel. nih.gov The epoxide substrate LTA4 is thought to bind with its ω-end extending into this hydrophobic tunnel. nih.gov
While specific details on the molecular binding of LTA4H-IN-1 were primarily found in patent information not used here, studies on similar LTA4H inhibitors like ARM1 provide insight into potential binding modes. Crystal structures of LTA4H in complex with ARM1 show that ARM1 binds in the hydrophobic pocket that accommodates the ω-end of LTA4. nih.govrcsb.orgnih.gov This binding site is distinct from the aminopeptidase active site, providing a molecular explanation for ARM1's selectivity towards epoxide hydrolase activity. rcsb.orgnih.gov
Inhibitors can interact with the active site through various mechanisms, including coordinating with the catalytic zinc ion or engaging in non-covalent interactions within the binding cleft. scbt.comresearchgate.net Zinc-chelating moieties, such as thiols and hydroxamates, have been explored in the design of LTA4H inhibitors. researchgate.net Non-chelating inhibitors have also been developed. researchgate.net The specific interactions, including hydrogen bonding and hydrophobic contacts, within the active site determine the potency and selectivity of the inhibitor. nih.govacs.org
Structure-Activity Relationship (SAR) Studies Guiding the Development of LTA4H-IN-1 and its Analogues.
Structure-Activity Relationship (SAR) studies are crucial in the design and optimization of LTA4H inhibitors. These studies involve synthesizing a series of compounds with structural variations and evaluating their inhibitory activity to understand how chemical structure influences biological potency and selectivity. conicet.gov.arsemanticscholar.orgnih.govshd-pub.org.rsd-nb.info
SAR studies on LTA4H inhibitors have explored various chemical scaffolds and functional groups to identify key features necessary for potent binding to the enzyme's active site. researchgate.netnih.govshd-pub.org.rsd-nb.info For instance, studies on N-alkyl glycine (B1666218) amides have aimed to establish relationships between structural descriptors and inhibitory activity using QSAR models. conicet.gov.ar These models can help predict the activity of new potential inhibitors. conicet.gov.arnih.gov
Research has shown that certain structural motifs, such as diphenylmethane (B89790) or diphenyl ether scaffolds with pyridine (B92270) or piperidine (B6355638) side chains, are frequently found in highly active LTA4H inhibitors. nih.gov The presence of specific functional groups capable of interacting with residues in the active site or coordinating with the catalytic zinc is also critical. researchgate.netacs.org
Preclinical Investigations and in Vitro Efficacy of Lta4h in 1
Biochemical and Cellular Assay Systems for LTA4H-IN-1 Characterization.
The in vitro efficacy of LTA4H-IN-1, a potent inhibitor of Leukotriene A4 Hydrolase (LTA4H), has been characterized through a variety of biochemical and cellular assay systems. These assays are crucial for determining the direct inhibitory effect of the compound on the enzyme and its functional consequence on the biosynthesis of leukotriene B4 (LTB4) in a physiologically relevant context.
Direct inhibitory assessment of LTA4H-IN-1 has been performed using recombinant human LTA4H enzyme. These assays measure the ability of the inhibitor to block the enzymatic activity of LTA4H. One common method utilizes a fluorogenic peptide substrate, such as Arginine-7-amido-4-methylcoumarin (Arg-AMC), to assess the aminopeptidase (B13392206) activity of the bifunctional LTA4H enzyme. nih.govtargetmol.com In such an assay, LTA4H-IN-1 demonstrated potent, direct inhibition of LTA4H. Specifically, a 15-minute incubation of LTA4H-IN-1 with the recombinant enzyme resulted in a half-maximal inhibitory concentration (IC50) of 2 nM. targetmol.commedchemexpress.com This low nanomolar potency highlights the strong and direct interaction of LTA4H-IN-1 with its molecular target.
To evaluate the efficacy of LTA4H-IN-1 in a more complex biological environment, whole blood and isolated cellular assays are employed. These systems provide insight into the compound's ability to penetrate cells and inhibit LTB4 production.
In a human whole blood (hWB) assay, which reflects the compound's activity in the presence of all blood components, LTA4H-IN-1 effectively inhibited LTB4 biosynthesis. medchemexpress.com Following a 30-minute treatment, LTA4H-IN-1 showed an IC50 value of 167 nM. targetmol.commedchemexpress.com This demonstrates the compound's ability to suppress the production of the pro-inflammatory mediator LTB4 in a setting that closely mimics the in vivo environment. Human polymorphonuclear neutrophils (PMNs) are a primary source of LTB4, and their recruitment to sites of inflammation is a key event in many diseases. nih.govej-clinicmed.org Inhibition of LTB4 production in whole blood assays is a strong indicator of the compound's potential to modulate neutrophil-driven inflammation. patsnap.com
Furthermore, the LTA4H/LTB4 pathway has been implicated in carcinogenesis. Studies using the human colorectal cancer cell lines DLD-1 and HCT-15 have shown that depletion of LTA4H expression leads to a significant suppression of LTB4 production. nih.govresearchgate.net This reduction in LTB4 was also associated with decreased colony growth, suggesting that the LTA4H/LTB4 axis plays a role in colon cancer cell proliferation. nih.govresearchgate.net While these studies did not specifically use LTA4H-IN-1, they establish DLD-1 and HCT-15 cells as relevant in vitro models for assessing the anti-proliferative potential of LTA4H inhibitors by targeting LTB4 production. nih.govresearchgate.net
Table 1: Inhibitory Activity of LTA4H-IN-1 in Biochemical and Cellular Assays
| Assay System | Target Activity | Substrate | Incubation Time | IC50 Value |
|---|---|---|---|---|
| Recombinant Human LTA4H | Enzyme Hydrolysis | Arg-AMC | 15 min | 2 nM targetmol.commedchemexpress.com |
| Human Whole Blood (hWB) | LTB4 Biosynthesis | Endogenous | 30 min | 167 nM targetmol.commedchemexpress.com |
Impact of LTA4H-IN-1 on Lipid Mediator Profiles and Inflammatory Signatures.
Inhibition of LTA4H by compounds like LTA4H-IN-1 not only reduces the levels of a single pro-inflammatory molecule but can also fundamentally alter the balance of lipid mediators, shifting the cellular environment towards a pro-resolution state.
The primary and most direct consequence of LTA4H inhibition is the blockade of the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4). patsnap.comnih.gov LTB4 is a potent lipid mediator that plays a crucial role in initiating and amplifying inflammation by acting as a powerful chemoattractant for immune cells, particularly neutrophils. tandfonline.comnih.gov The potent IC50 values of LTA4H-IN-1 in both recombinant enzyme and human whole blood assays (2 nM and 167 nM, respectively) confirm its effectiveness in reducing LTB4 production. medchemexpress.com By blocking this final, rate-limiting step in LTB4 synthesis, LTA4H-IN-1 effectively diminishes a key signal for inflammatory cell recruitment and activation. tandfonline.comnih.gov
A significant consequence of inhibiting LTA4H is the potential to induce a "lipid mediator class-switch." tandfonline.comnih.gov This phenomenon involves shunting the substrate LTA4 away from the production of pro-inflammatory LTB4 and towards alternative metabolic pathways. tandfonline.comnih.gov One of the most important outcomes of this switch is the enhanced biosynthesis of anti-inflammatory lipoxins, such as Lipoxin A4 (LXA4). tandfonline.comnih.gov Lipoxins are considered specialized pro-resolving mediators (SPMs) that actively promote the resolution of inflammation. nih.govfrontiersin.orgnih.gov They exert their effects by halting neutrophil recruitment, stimulating the clearance of apoptotic cells by macrophages, and promoting tissue repair. nih.gov Therefore, by inhibiting LTA4H, a compound like LTA4H-IN-1 has the dual benefit of suppressing a pro-inflammatory pathway while simultaneously promoting an anti-inflammatory, pro-resolution pathway. tandfonline.comnih.gov
In Vitro Research in Disease-Relevant Cellular Models.
The functional consequences of LTA4H inhibition by LTA4H-IN-1 are being explored in various cellular models relevant to human diseases. Given that LTB4 is implicated in a wide range of inflammatory conditions and certain cancers, these models are critical for understanding the therapeutic potential of LTA4H inhibitors. nih.govresearchgate.net
In the context of oncology, the role of the LTA4H/LTB4 pathway has been investigated in colon cancer. As noted, depletion of LTA4H in DLD-1 and HCT-15 colorectal cancer cells reduces LTB4 production and inhibits colony formation. nih.govresearchgate.net This suggests that LTB4 may act as a growth-promoting factor in this cancer type. Therefore, the use of LTA4H-IN-1 in these cellular models could further elucidate the potential of LTA4H inhibition as a strategy to control cancer cell proliferation by modulating the tumor microenvironment's inflammatory signature.
Table 2: LTA4H/LTB4 Pathway in Colon Cancer Cell Lines
| Cell Line | Genetic Intervention | Effect on LTB4 Production | Effect on Cell Growth |
|---|---|---|---|
| DLD-1 | LTA4H Depletion | Significantly Suppressed nih.govresearchgate.net | Reduced Colony Growth nih.govresearchgate.net |
| HCT-15 | LTA4H Depletion | Significantly Suppressed nih.govresearchgate.net | Reduced Colony Growth nih.govresearchgate.net |
Modulating Neutrophil Recruitment and Activation in Inflammatory Contexts
Leukotriene A4 hydrolase (LTA4H) is a critical enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent lipid mediator and one of the most powerful chemoattractants for neutrophils. nih.gov Elevated levels of LTB4 can lead to the activation and swarming of neutrophils, initiating and perpetuating inflammation. nih.gov The inhibition of LTA4H is therefore a key strategy for modulating neutrophil-driven inflammatory processes.
LTA4H possesses a dual function; it acts as an epoxide hydrolase to produce the pro-inflammatory LTB4, and as an aminopeptidase that degrades the neutrophil chemoattractant Pro-Gly-Pro (PGP), thereby facilitating the resolution of inflammation. nih.govmanchester.ac.uk Therapeutic strategies targeting LTA4H aim to prevent LTB4 generation, but conventional inhibitors have been shown to inadvertently prevent PGP degradation, which could lead to PGP accumulation and continued neutrophil recruitment. figshare.comresearchgate.net
Studies involving LTA4H inhibitors have demonstrated a significant impact on neutrophil activity. For instance, treatment with an LTA4H inhibitor was shown to markedly reduce neutrophil extravasation in response to LPS administration in preclinical models. nih.gov This highlights the role of LTA4H-derived LTB4 in promoting neutrophil recruitment during early inflammation. nih.gov The inhibition of LTA4H is a targeted approach to reduce the amplification of neutrophil recruitment driven by LTB4. nih.gov
Studies in Cancer Cell Lines and Tumorigenesis Pathways (e.g., Colorectal Cancer, Laryngeal Squamous Cell Carcinoma)
The LTA4H pathway has been implicated in the carcinogenesis of various cancers. Overexpression of LTA4H has been observed in several human cancers, including colorectal, skin, and laryngeal squamous cell carcinoma (LSCC), where it is believed to promote tumor progression. nih.govnih.govresearchgate.net
In colorectal cancer (CRC), LTA4H is considered a potential therapeutic target. nih.govresearchgate.net Studies involving the depletion of LTA4H in DLD-1 and HCT-15 colon cancer cell lines resulted in a significant suppression of LTB4 production and a reduction in colony growth. nih.govresearchgate.net LTB4, the product of LTA4H activity, can stimulate cancer cell proliferation through its receptor, BLT1, by activating downstream signaling pathways. nih.gov
Similarly, in laryngeal squamous cell carcinoma (LSCC), increased expression of LTA4H is associated with a poor prognosis and promotes tumor proliferation, migration, and metastasis. nih.gov Knockdown of LTA4H in laryngeal carcinoma cells has been shown to suppress their growth, invasion, and migration. nih.gov
In skin cancer models, LTA4H has been identified as a key regulator of the cell cycle. nih.gov Depletion of LTA4H was found to decrease skin cancer cell growth by inducing cell cycle arrest at the G0/G1 phase. nih.gov These findings collectively suggest that the inhibition of LTA4H's enzymatic activity is a promising strategy for cancer prevention and therapy. mdpi.com
Investigations into LTA4H-IN-1 Effects on Protein Degradation and Related Signaling Pathways
LTA4H plays a role in protein stability and degradation, notably through its impact on the cell cycle regulator p27. nih.gov In skin cancer cells, LTA4H was found to be a key modulator of the cell cycle by negatively affecting p27 expression. nih.gov Depletion of LTA4H led to enhanced p27 protein stability. nih.govmdpi.com This effect is associated with the proteasome degradation pathway; knocking down LTA4H was shown to decrease the ubiquitination of p27, thereby preventing its degradation and inducing G0/G1 phase cell cycle arrest. nih.govmdpi.com
Beyond its role in LTB4 synthesis, LTA4H also functions as an aminopeptidase, degrading the chemoattractant tripeptide Pro-Gly-Pro (PGP). nih.govmanchester.ac.ukersnet.org This degradation is crucial for the resolution of neutrophilic inflammation. nih.govmanchester.ac.uk However, certain conditions, such as exposure to cigarette smoke, can selectively inhibit the aminopeptidase activity of LTA4H, leading to the accumulation of PGP and persistent neutrophil presence. nih.govmanchester.ac.uk In contrast, selective augmentation of the LTA4H aminopeptidase activity has been shown to reduce PGP levels and neutrophil infiltration in murine lungs. nih.gov
Preclinical Pharmacodynamic Evaluation in Animal Models
Assessment of LTB4 Release Inhibition in Rodent Models
LTA4H-IN-1, also known as LYS006, has demonstrated a pronounced pharmacodynamic (PD) effect in rodent models. nih.gov Preclinical studies confirmed its efficacy in reducing LTB4 levels. nih.gov In a mouse model, a single oral administration of LTA4H-IN-1 resulted in significant inhibition of LTB4 release compared to a vehicle control group. targetmol.com This demonstrates the compound's ability to effectively suppress the enzymatic activity of LTA4H in vivo.
| Compound | Species | Dose | Effect | Source |
|---|---|---|---|---|
| LTA4H-IN-1 (this compound) | Mouse | 0.3 mg/kg (oral) | ~43% inhibition of LTB4 release vs. vehicle | targetmol.com |
Target Engagement and Dose-Response Relationships in Non-Clinical Species
The relationship between pharmacokinetics (PK) and pharmacodynamics (PD) for LTA4H-IN-1 has been investigated in non-clinical species. nih.gov The compound shows efficient inhibition of LTB4 production, and a target engagement assay using plasma LTB4 levels confirmed its efficacy. nih.govnih.gov
In vitro assays established the potency of LTA4H-IN-1, showing effective inhibition of LTA4H enzymatic activity and LTB4 biosynthesis in human whole blood. targetmol.com This potent cellular activity was observed across different species. nih.gov The compound exhibits nonlinear blood to plasma distribution, which is attributed to saturable target binding. nih.gov This binding leads to a long-lasting pharmacodynamic effect even when plasma concentrations of the compound decrease, indicating strong and persistent target engagement in cells. nih.gov
| Assay | System | Parameter | Result | Source |
|---|---|---|---|---|
| LTA4H Enzymatic Activity | In Vitro (Arg-AMC substrate) | IC₅₀ | 2 nM | targetmol.com |
| LTB4 Biosynthesis | Human Whole Blood | IC₅₀ | 167 nM | targetmol.com |
| LTB4 Biosynthesis | Human Whole Blood | IC₉₀ | ~57 ng/mL | nih.gov |
Computational and Structural Biology Contributions to Lta4h in 1 Research
In Silico Approaches for the Discovery and Optimization of LTA4H Inhibitors.
In silico methods, leveraging computational power and algorithms, play a vital role in the early stages of drug discovery and optimization for targets like LTA4H. These approaches enable the rapid screening of large chemical libraries and provide predictions about the potential binding affinity and interactions of compounds with the target enzyme.
Molecular Docking and Ligand-Protein Interaction Analysis for Novel LTA4H Inhibitors.
Molecular docking is a widely used computational technique to predict the preferred orientation (binding mode) of a ligand when bound to a protein target, such as LTA4H. This method estimates the binding affinity by calculating a scoring function based on the predicted interactions. Studies have employed molecular docking to identify potential LTA4H inhibitors from various databases. For instance, molecular docking studies have been performed using software like AutoDock Vina and Discovery Studio to assess the binding of potential inhibitors to the LTA4H active site researchgate.netplos.orgnih.govnih.govresearchgate.net. These analyses help to understand the key interactions between the ligand and the enzyme's amino acid residues, including hydrogen bonds, hydrophobic interactions, and interactions with the catalytic zinc ion researchgate.netplos.orgnih.govnih.gov. Predicted binding modes from docking studies have shown good agreement with experimental crystallographic data for LTA4H-inhibitor complexes nih.gov. For example, one study identified a ligand molecule with a docking score of -8.8 kcal/mol, predicting 7 bonds with LTA4H amino acids, compared to the standard drug Bestatin (B1682670) with a score of -7.4 kcal/mol and 5 bonds researchgate.netthesciencein.org.
Computational Screening and Lead Compound Identification.
Computational screening, often utilizing molecular docking and pharmacophore modeling, allows for the virtual screening of large chemical libraries to identify potential lead compounds that are likely to bind to the LTA4H active site. This process significantly reduces the number of compounds that need to be synthesized and tested experimentally. Structure-based pharmacophore models, generated from the crystal structure of LTA4H, have been used to virtually screen databases, filtering for compounds that possess the necessary features for binding researchgate.netmdpi.com. Subsequent molecular docking of the filtered hits allows for further prioritization based on predicted binding affinity and interaction patterns researchgate.netmdpi.com. This approach has successfully identified novel potential LTA4H inhibitors thesciencein.orgresearchgate.netmdpi.com. For example, a study using this methodology screened the Maybridge database and identified five hits as potential LTA4H inhibitors, with one compound showing 73.6% inhibition of LTA4H epoxide hydrolase activity in vitro researchgate.netmdpi.com.
Fragment-Based Ligand Discovery (FBLD) and Fragment Merging Strategies Applied to LTA4H.
Fragment-Based Ligand Discovery (FBLD) is an increasingly important strategy in drug discovery that involves identifying small molecular fragments that bind weakly to a target protein and then growing or merging these fragments to create higher-affinity lead compounds. This approach has been applied to LTA4H to explore novel chemical space for inhibitor development. Screening of fragment libraries against LTA4H, often using techniques like X-ray crystallography, has identified fragments binding to various sites within the enzyme, including the active site and surface pockets acs.orgrcsb.orgnih.gov. Analysis of these fragment-bound structures provides insights into key interaction points that can be exploited for inhibitor design acs.orgrcsb.org. Fragment merging strategies involve chemically linking two or more fragments that bind to adjacent sites on the protein to create a single molecule with enhanced binding affinity frontiersin.org. This approach, guided by structural information, has led to the development of more potent LTA4H inhibitors acs.orgblogspot.com. For instance, the analysis of fragment binding modes has helped recapitulate key features of previously reported LTA4H inhibitors and guided the elaboration of fragments into more potent compounds acs.org.
X-ray Crystallography of LTA4H-Inhibitor Complexes: Elucidating Precise Binding Modes and Conformational Changes.
X-ray crystallography is a powerful technique that provides high-resolution three-dimensional structures of proteins and their complexes with ligands. For LTA4H, crystallographic studies of the enzyme bound to various inhibitors have been instrumental in understanding the precise binding modes, the interactions between the inhibitor and active site residues, and any conformational changes that occur upon binding.
Co-crystallization Techniques for Inhibitor-Enzyme Complex Formation.
Co-crystallization is a common technique used to obtain crystal structures of protein-ligand complexes. This involves mixing the purified protein (LTA4H) with the inhibitor under specific crystallization conditions. The resulting crystals, containing the protein-inhibitor complex, are then subjected to X-ray diffraction. Various co-crystallization techniques, such as hanging drop vapor diffusion, have been successfully employed to obtain LTA4H-inhibitor co-crystals db-thueringen.depnas.org. The quality of the crystals is crucial for obtaining high-resolution diffraction data, which in turn allows for accurate determination of the inhibitor's position and interactions within the LTA4H active site rcsb.org.
Comparative Analysis of Lta4h in 1 Within the Landscape of Lta4h Inhibitor Research
Historical Challenges and Developments in LTA4H Inhibitor Design and Research Trajectories.
The pursuit of LTA4H inhibitors has a history spanning several decades, marked by both progress and challenges fishersci.ca. Early efforts in LTA4H inhibitor design often focused on structural analogs of the natural substrate, LTA4, or compounds that chelate the catalytic zinc ion, similar to inhibitors of other zinc-containing metalloproteinases fishersci.ca. This led to the identification of compounds like bestatin (B1682670) and captopril (B1668294) as LTA4H inhibitors fishersci.ca.
A significant challenge in developing LTA4H inhibitors has been the enzyme's bifunctional nature. For a considerable time, the physiological importance of the aminopeptidase (B13392206) activity was not fully appreciated cenmed.com. However, the discovery that LTA4H degrades PGP, a neutrophil chemoattractant, highlighted a potential complexity: inhibiting both activities might not be optimally therapeutic, as blocking PGP degradation could potentially exacerbate neutrophil-driven inflammation fishersci.atcenmed.comnih.govnih.gov. This realization has influenced research trajectories, leading to a focus on developing inhibitors that selectively target the epoxide hydrolase activity while sparing the aminopeptidase function fishersci.atwikidata.orgcenmed.comguidetopharmacology.org. Despite extensive efforts, including several compounds reaching early clinical development, no LTA4H inhibitor has yet received market approval fishersci.caguidetopharmacology.org. This underscores the inherent difficulties in designing inhibitors that achieve the desired balance of potency, selectivity, and favorable pharmacological properties.
Characterization of Distinct LTA4H Inhibitor Chemotypes and Their Research Applications.
Research into LTA4H inhibitors has explored diverse chemical structures, leading to the characterization of distinct chemotypes. Early inhibitors included those that chelate the active site zinc ion fishersci.ca.
| Compound Name | Chemotype / Key Feature | Research Application / Activity |
| Bestatin | Aminopeptidase inhibitor, Zinc chelator | Inhibits LTA4H (both activities), modulates other aminopeptidases, studied in leukemia fishersci.atfishersci.cawikipedia.orginvivochem.cnguidetoimmunopharmacology.orgresearchgate.netresearchgate.net. |
| SC 57461A | Non-peptidic, non-zinc chelating analog | Selective inhibitor of LTA4H, inhibits LTA4-to-LTB4 conversion and PGP degradation nih.govfishersci.cauni-freiburg.deuni-freiburg.de. |
| Captopril | Thiol-containing, ACE inhibitor, Zinc chelator | Inhibits LTA4H by competitive binding to the active site fishersci.cafishersci.ca. Primarily known for ACE inhibition. |
| JNJ-26993135 | Selective LTA4H inhibitor | Inhibits LTA4H with an IC50 of 11 nM vrachi.nameinvivochem.cnguidetopharmacology.orgnih.gov. |
| LTA4H-IN-4 | Orally active LTA4H inhibitor | Inhibits LTA4H, studied in inflammation guidetopharmacology.org. |
| LTA4H-IN-5 | Orally active LTA4H inhibitor | Inhibits LTA4H aminopeptidase (IC50 0.38 nM) and hydrolase (IC50 16.93 nM) activities, ameliorates ulcerative enteritis guidetopharmacology.org. |
| Bufexamac | Nonsteroidal anti-inflammatory drug, Hydroxamic acid | Selective HDAC6/HDAC10 and LTA4H dual inhibitor guidetopharmacology.orgnucleos.com. |
| ARM1 | Benzylphenyl-thiazolamine, Selective epoxide hydrolase inhibitor | Selectively inhibits LTA4H epoxide hydrolase activity (Ki = 2.3 µM) while sparing aminopeptidase activity wikipedia.orgnih.govcenmed.comlabsolu.cacenmed.com. |
| LTA4H-IN-1 (LYS006) | Potent LTA4H inhibitor | Potent inhibitor of LTA4H with IC50 of 2 nM against hydrolase activity, in clinical development nih.govguidetopharmacology.orguni.lu. |
Non-peptidic and non-zinc chelating inhibitors have also been developed, representing novel classes of compounds fishersci.ca. For example, ARM1 is a benzylphenyl-thiazolamine that selectively inhibits the epoxide hydrolase activity of LTA4H wikipedia.orgcenmed.comcenmed.com. SC 57461A is another selective LTA4H inhibitor nih.govfishersci.ca. JNJ-26993135 is characterized as a selective LTA4H inhibitor with an IC50 of 11 nM invivochem.cnguidetopharmacology.org. LTA4H-IN-4 and LTA4H-IN-5 are described as orally active LTA4H inhibitors with inhibitory activity against both aminopeptidase and hydrolase functions for LTA4H-IN-5 guidetopharmacology.org. Bufexamac, known as a nonsteroidal anti-inflammatory drug, has also been identified as a dual inhibitor of HDAC6/HDAC10 and LTA4H guidetopharmacology.orgnucleos.com.
LTA4H-IN-1 (also known as this compound) is characterized as a potent inhibitor of LTA4H. Research indicates that LTA4H-IN-1 inhibits the hydrolysis of an aminopeptidase substrate (Arg-AMC) catalyzed by LTA4H with an IC50 of 2 nM uni.lu. It also inhibits LTB4 biosynthesis in a human whole blood assay with an IC50 of 167 nM uni.lu. These findings highlight its potency against LTA4H activity. LTA4H-IN-1 is currently in active clinical development guidetopharmacology.org.
Strategies for Achieving Epoxide Hydrolase Selectivity while Preserving or Modulating Aminopeptidase Activity.
The recognition of LTA4H's dual functionality has driven strategies to achieve selective inhibition of the epoxide hydrolase activity. The enzyme's active site features distinct but overlapping regions for its two catalytic activities fishersci.atwikidata.orgpnas.orgpnas.org. The epoxide hydrolase activity involves a hydrophobic pocket that accommodates the ω-end of LTA4, while the aminopeptidase activity acts on peptides like PGP wikidata.orgguidetopharmacology.orgcenmed.com.
One strategy involves designing compounds that bind specifically to the hydrophobic tunnel utilized by LTA4, without significantly interfering with the aminopeptidase active site wikidata.orgguidetopharmacology.org. ARM1 is an example of a compound designed to selectively inhibit the epoxide hydrolase activity by binding to the hydrophobic pocket, leaving the aminopeptidase activity towards PGP unaffected at certain concentrations wikipedia.orgcenmed.com.
Achieving absolute selectivity for the epoxide hydrolase function with highly potent compounds has been challenging fishersci.at. However, the concept of aminopeptidase-sparing inhibitors is based on the premise that maintaining PGP degradation could be beneficial in resolving inflammation fishersci.atwikidata.orgcenmed.comnih.govnih.gov. While some inhibitors developed through aminopeptidase activity screening block both functions, newer compounds like ARM1 demonstrate that selective epoxide hydrolase inhibition is achievable wikipedia.orgcenmed.com. The research trajectory continues to explore how to best modulate these two activities for optimal therapeutic outcomes. The specific selectivity profile of LTA4H-IN-1 regarding the epoxide hydrolase versus aminopeptidase activity is a key aspect of its characterization, with reported IC50 values for both activities providing insight into its mode of action uni.lu.
Exploration of Multi-Functional Modulators Targeting LTA4H and Other Pathways.
Beyond single-target inhibition, the development of multi-functional modulators targeting LTA4H and other relevant pathways is an emerging area of research, particularly for complex diseases like non-alcoholic steatohepatitis (NASH) wikipedia.orgcenmed.comiiab.me. NASH involves multiple pathological hallmarks, including hepatic steatosis, inflammation, and fibrosis, suggesting that modulating multiple targets with a single molecule could offer increased therapeutic efficacy wikipedia.orgcenmed.commims.com.
One example is the exploration of dual modulators targeting Farnesoid X receptor (FXR) and LTA4H wikipedia.orgcenmed.comiiab.me. FXR agonists have shown beneficial effects on hepatic metabolism and lipid homeostasis, while LTA4H inhibition addresses hepatic inflammation wikipedia.orgcenmed.com. Designed dual FXR/LTA4H modulators have been developed as pharmacological tools to evaluate the potential synergistic effects of this polypharmacology concept in treating NASH and related pathologies wikipedia.orgcenmed.com. These compounds aim for well-balanced dual activity and selectivity over related targets wikipedia.orgcenmed.com.
Advanced Research Topics and Future Perspectives for Lta4h in 1 Research
Unraveling the Complex Interplay Between LTA4H's Dual Activities in Specific Pathophysiological Contexts.
The dual enzymatic activities of LTA4H, the pro-inflammatory epoxide hydrolase activity producing LTB4 and the potentially pro-resolving aminopeptidase (B13392206) activity degrading PGP, present a complex regulatory node in inflammatory responses. nih.govmetabolomicsworkbench.orguniprot.orgmetabolomicsworkbench.orgwikipedia.orgguidetopharmacology.orgcenmed.comsigmaaldrich.comh-its.org The balance between these two activities is crucial in determining the scale and duration of inflammation in different tissues and disease states. nih.govwikipedia.org
In the initial phase of inflammation, the epoxide hydrolase activity generates LTB4, a potent chemoattractant for neutrophils, contributing to the inflammatory cascade. lipidmaps.orgmetabolomicsworkbench.orgwikipedia.orgguidetopharmacology.org During the resolution phase, the aminopeptidase activity can cleave and inactivate PGP, a neutrophil attractant derived from the extracellular matrix, thereby potentially limiting neutrophil persistence and promoting resolution. nih.govmetabolomicsworkbench.orguniprot.orgnih.govwikipedia.orgguidetopharmacology.orgwikipedia.orgnih.gov
Research is focused on understanding how this balance is modulated in specific pathophysiological contexts. For instance, in chronic obstructive pulmonary disease (COPD), cigarette smoke has been shown to selectively inhibit the aminopeptidase activity of LTA4H, leading to PGP accumulation and persistent neutrophilic inflammation. nih.govcenmed.com In contrast, in acute lung injury induced by LPS, endogenous LTA4H aminopeptidase activity appears to clear PGP, facilitating inflammation resolution. wikipedia.org
The distinct yet overlapping active sites for the epoxide hydrolase and aminopeptidase activities, both dependent on a catalytic zinc ion, allow for the possibility of selectively modulating one activity over the other. nih.govwikipedia.orgguidetopharmacology.orgpnas.org This understanding is critical for developing targeted therapies that can either inhibit LTB4 production, enhance PGP degradation, or selectively modulate the enzyme's function depending on the desired outcome in a particular disease.
Studies using selective modulators, such as 4-methoxydiphenylmethane (B1215653) (4MDM), which selectively augments LTA4H aminopeptidase activity, have demonstrated the potential to reduce neutrophilic inflammation without affecting LTB4 levels in preclinical models of emphysema. wikipedia.orgcenmed.com This highlights the importance of the aminopeptidase activity in inflammation resolution and suggests that augmenting this activity could be a therapeutic strategy. Conversely, inhibitors like LTA4H-IN-1 are designed to primarily target the epoxide hydrolase activity to reduce LTB4 production. uni.lupreprints.org
Further research is needed to fully unravel the intricate interplay between these dual activities in various diseases, including the specific substrates involved beyond LTA4 and PGP, and how their relative contributions shift during disease progression.
Integration of Omics Data (e.g., iRIP-seq) to Identify Novel LTA4H Regulatory Networks and RNA Targets.
Beyond its well-established enzymatic functions in lipid and peptide metabolism, recent research utilizing advanced omics approaches, such as improved RNA immunoprecipitation and sequencing (iRIP-seq), has revealed novel roles for LTA4H as an RNA-binding protein. invivochem.cnmitoproteome.orgguidetoimmunopharmacology.orgciteab.com These studies indicate that LTA4H extensively associates with both messenger RNAs (mRNAs) and long non-coding RNAs (lncRNAs), suggesting its involvement in post-transcriptional gene regulation. invivochem.cnmitoproteome.orgguidetoimmunopharmacology.orgciteab.com
iRIP-seq experiments have identified specific binding peaks for LTA4H predominantly within the intron and coding sequence (CDS) regions of target RNAs. invivochem.cn This binding profile suggests that LTA4H may influence processes such as RNA splicing and metabolism. invivochem.cnguidetoimmunopharmacology.orgciteab.com
Integration of omics data has shown that LTA4H-bound genes are significantly enriched in pathways associated with critical cellular processes, including the mitotic cell cycle, DNA repair, RNA splicing, and RNA metabolism. invivochem.cnmitoproteome.orgguidetoimmunopharmacology.orgciteab.com These findings point towards a broader regulatory role for LTA4H, particularly in the context of diseases like cancer, where these pathways are often dysregulated. invivochem.cnmitoproteome.orgguidetoimmunopharmacology.orgciteab.com
Validation studies using techniques like quantitative real-time PCR (qRT-PCR) have confirmed the specific binding of LTA4H to the mRNAs of genes implicated in carcinogenesis, such as LTBP3, ROR2, EGFR, and HSP90B1, as well as lncRNAs like NEAT1. invivochem.cnmitoproteome.orgguidetoimmunopharmacology.orgciteab.com
These discoveries suggest that LTA4H's influence on disease pathogenesis extends beyond its role in inflammatory mediator production to include the modulation of gene expression through direct RNA interactions and potential regulation of alternative splicing. invivochem.cnguidetoimmunopharmacology.orgciteab.com Future research integrating various omics datasets (genomics, transcriptomics, proteomics, and metabolomics) will be crucial to comprehensively map the complex regulatory networks involving LTA4H and its RNA targets. This will provide a more complete understanding of how LTA4H contributes to disease and identify novel therapeutic targets or biomarkers.
Mechanistic Insights into LTA4H-IN-1's Therapeutic Potential in Diverse Preclinical Disease Models.
Preclinical studies are actively investigating the therapeutic potential of LTA4H inhibitors, including LTA4H-IN-1 (LYS006), in a variety of disease models characterized by neutrophil-driven inflammation. preprints.org LTA4H-IN-1 is described as a potent and highly selective inhibitor of LTA4H. uni.lupreprints.org
Preclinical evaluations of this compound have demonstrated excellent cellular potency across different species and a pronounced pharmacodynamic effect in rodent models. preprints.org In human whole blood assays, LTA4H-IN-1 effectively inhibits LTB4 biosynthesis. uni.lupreprints.org
Studies in rodent models of inflammation have shown that LTA4H inhibition can reduce inflammatory responses and mitigate tissue damage. labsolu.ca For example, in osteoarthritis models, LTA4H inhibition has been linked to decreased cartilage degradation and synovial inflammation. labsolu.canih.gov In models of allergic airway inflammation, an LTA4H inhibitor attenuated inflammation and airway hyperresponsiveness, potentially through modulating T cell and dendritic cell function and increasing lipoxin A4 levels due to pathway shunting. nih.gov
While LTA4H-IN-1 specifically targets the epoxide hydrolase activity, thereby reducing LTB4 production, research also explores the downstream consequences of this inhibition. Inhibition of LTA4H can lead to the shunting of the LTA4 substrate towards the synthesis of lipoxins, which are anti-inflammatory and pro-resolving lipid mediators. guidetopharmacology.orgcenmed.comnih.govwikipedia.orgjkchemical.com This lipid mediator class-switch represents an additional mechanism by which LTA4H inhibition might exert therapeutic effects. jkchemical.com
Preclinical data on this compound have supported its advancement into clinical trials for neutrophil-driven inflammatory conditions such as hidradenitis suppurativa, inflammatory acne, and ulcerative colitis. preprints.org This translational progress is based on the compound's potent and selective LTA4H inhibition and its favorable preclinical profile. preprints.org
Further mechanistic studies in diverse preclinical models are essential to fully elucidate how LTA4H-IN-1 modulates inflammatory pathways, impacts the balance of pro- and anti-inflammatory mediators, and influences disease progression in specific conditions.
Development of Refined Methodologies for LTA4H Modulator Characterization and Translational Research Pathways.
The development of effective LTA4H modulators has been an area of significant research, facing challenges in translating preclinical findings to clinical success. wikipedia.orgcenmed.comjkchemical.comnih.gov Refined methodologies for characterizing LTA4H modulators and establishing robust translational research pathways are crucial for overcoming these hurdles.
Characterization of LTA4H modulators requires assays that can accurately assess both epoxide hydrolase and aminopeptidase activities, as well as their selectivity profiles. While LTA4 is the natural substrate for the epoxide hydrolase activity, its instability can pose challenges for assay development. metabolomicsworkbench.org Synthetic substrates and optimized assay conditions are continuously being developed to improve the reliability and throughput of enzyme activity measurements.
Structure-based drug design approaches, including pharmacophore modeling and molecular docking, have been employed to identify potential LTA4H inhibitors based on the enzyme's crystal structure. mitoproteome.org These computational methods aid in the rational design and optimization of compounds with improved potency and selectivity. mitoproteome.org
Translational research pathways for LTA4H inhibitors involve moving from in vitro enzyme and cell-based assays to complex preclinical animal models and ultimately to human clinical trials. Key aspects include assessing pharmacokinetic and pharmacodynamic profiles, evaluating efficacy in relevant disease models, and identifying biomarkers that can track target engagement and therapeutic response. preprints.org
The preclinical profiling of this compound (LTA4H-IN-1) exemplifies refined methodologies in translational research. Studies have characterized its potency in human whole blood assays and evaluated its pharmacodynamic effects in rodent models, demonstrating efficient inhibition of LTB4 production. preprints.org The assessment of its selectivity and favorable tolerability in preclinical species has also been critical for its progression to clinical development. preprints.org
Learning from the outcomes of previous clinical trials for LTA4H inhibitors, which did not reach the market due to insufficient efficacy in chosen indications, is also a vital part of refining translational pathways. wikipedia.orgpreprints.orgjkchemical.comnih.gov This includes a better understanding of the specific diseases where LTB4 plays a central role and identifying patient populations most likely to benefit from LTA4H inhibition.
Future efforts in this area will likely focus on developing more sophisticated in vitro and ex vivo systems that better mimic the complexity of human disease, identifying predictive preclinical models, and establishing clear pharmacodynamic biomarkers for use in early clinical trials. The integration of systems biology approaches and advanced analytical techniques, such as mass spectrometry-based lipidomics, will further enhance the characterization of modulator effects on the broader eicosanoid pathway and other lipid mediators.
Q & A
Q. What is the biochemical mechanism of LTA4H inhibition by LTA4H-IN-1, and how does this relate to its role in inflammatory pathways?
LTA4H (leukotriene A4 hydrolase) catalyzes the conversion of LTA4 to pro-inflammatory LTB4. LTA4H-IN-1 acts as a potent competitive inhibitor (IC50 = 2 nM) by binding to the enzyme's active site, blocking substrate access . Methodologically, researchers should validate inhibition using enzymatic assays (e.g., fluorometric or spectrophotometric detection of LTB4 production) and corroborate findings with cellular models (e.g., neutrophil chemotaxis assays). Key controls include comparing results to known inhibitors (e.g., bestatin) and assessing off-target effects via counter-screens against related metalloenzymes .
Q. How is the IC50 value of LTA4H-IN-1 determined experimentally, and what methodological considerations ensure accuracy?
IC50 determination involves dose-response experiments under standardized conditions (pH 7.4, 25°C) using recombinant human LTA4H. Data analysis requires nonlinear regression models (e.g., GraphPad Prism) to fit inhibition curves. Critical considerations include:
- Enzyme stability during assays (prevent denaturation via protease inhibitors).
- Substrate concentration (use Km values to avoid saturation artifacts).
- Reproducibility across technical and biological replicates .
| Parameter | Value/Description | Reference |
|---|---|---|
| IC50 | 2 nM | |
| Assay Type | Fluorometric (LTB4 detection) | |
| Control Inhibitor | Bestatin (IC50 ~10 µM) |
Q. What in vitro models are most relevant for evaluating LTA4H-IN-1's efficacy in inflammation research?
Primary human neutrophils or monocyte-derived macrophages are preferred for assessing LTB4 suppression. Researchers should measure:
- LTB4 levels : ELISA or LC-MS/MS quantification post-stimulation (e.g., calcium ionophore A23187).
- Cellular viability : MTT assays to rule out cytotoxicity.
- Specificity : Cross-testing with other eicosanoid pathways (e.g., COX-2 inhibition) .
Advanced Research Questions
Q. How can enzymatic assay conditions be optimized to reduce variability when testing LTA4H-IN-1?
- Buffer optimization : Test Tris vs. HEPES buffers to stabilize enzyme activity.
- Pre-incubation time : Vary inhibitor-enzyme pre-incubation (5–30 min) to ensure equilibrium binding.
- Temperature control : Use thermostatted microplate readers to minimize drift.
- Data normalization : Include internal controls (e.g., Z’-factor >0.5) to validate assay robustness .
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for LTA4H-IN-1?
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability.
- Metabolite screening : Identify inactive metabolites that may reduce in vivo activity.
- Target engagement assays : Use pharmacodynamic markers (e.g., ex vivo LTA4H activity in blood samples) to verify on-target effects .
Q. How should dose-response studies be designed to evaluate LTA4H-IN-1's therapeutic window in preclinical models?
Q. What analytical techniques confirm the structural integrity and purity of LTA4H-IN-1 in pharmacological studies?
- HPLC-PDA/MS : Purity ≥95% with UV/Vis and mass spectral confirmation (expected [M+H]+ = calculated molecular weight).
- NMR spectroscopy : Assign peaks to confirm stereochemistry and absence of isomers.
- Batch-to-batch consistency : Compare multiple syntheses via accelerated stability studies (40°C/75% RH for 4 weeks) .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on LTA4H-IN-1's selectivity across metalloenzyme families?
Q. What statistical approaches are recommended for analyzing dose-response and time-course data in LTA4H inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
